Cas no 1599332-46-3 (5-(hydroxyamino)methylthiophene-2-carbonitrile)

5-(Hydroxyamino)methylthiophene-2-carbonitrile is a versatile heterocyclic compound featuring a thiophene backbone substituted with a hydroxyamino methyl group and a nitrile functionality. This structure imparts reactivity suitable for diverse synthetic applications, particularly in pharmaceutical and agrochemical intermediates. The presence of both hydroxyamino and nitrile groups allows for selective modifications, enabling the synthesis of complex molecules. Its stability under standard conditions and compatibility with common organic solvents enhance its utility in multistep reactions. The compound is particularly valuable in medicinal chemistry for the development of bioactive molecules due to its potential as a pharmacophore. Proper handling under controlled conditions is recommended to ensure optimal performance in synthetic workflows.
5-(hydroxyamino)methylthiophene-2-carbonitrile structure
1599332-46-3 structure
Product Name:5-(hydroxyamino)methylthiophene-2-carbonitrile
CAS No:1599332-46-3
MF:C6H6N2OS
MW:154.189639568329
CID:5806860
PubChem ID:116160052
Update Time:2025-11-02

5-(hydroxyamino)methylthiophene-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(hydroxyamino)methylthiophene-2-carbonitrile
    • EN300-1855826
    • 1599332-46-3
    • 5-[(hydroxyamino)methyl]thiophene-2-carbonitrile
    • Inchi: 1S/C6H6N2OS/c7-3-5-1-2-6(10-5)4-8-9/h1-2,8-9H,4H2
    • InChI Key: FBJDKPYWEKAWFR-UHFFFAOYSA-N
    • SMILES: S1C(C#N)=CC=C1CNO

Computed Properties

  • Exact Mass: 154.02008399g/mol
  • Monoisotopic Mass: 154.02008399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 84.3Ų

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5-(hydroxyamino)methylthiophene-2-carbonitrile Related Literature

Additional information on 5-(hydroxyamino)methylthiophene-2-carbonitrile

5-(Hydroxyamino)methylthiophene-2-carbonitrile (CAS No. 1599332-46-3): A Versatile Chemical Building Block for Modern Research

In the rapidly evolving field of organic chemistry and pharmaceutical research, 5-(hydroxyamino)methylthiophene-2-carbonitrile (CAS No. 1599332-46-3) has emerged as a compound of significant interest. This thiophene derivative combines a hydroxyamino group with a carbonitrile functionality, making it a valuable intermediate for synthesizing more complex molecules. Researchers are particularly drawn to its potential in drug discovery, material science, and agrochemical development.

The structural uniqueness of 5-(hydroxyamino)methylthiophene-2-carbonitrile lies in its thiophene ring, which is known for its electron-rich properties and aromatic stability. The presence of the hydroxyamino group (-NHOH) introduces redox-active characteristics, while the carbonitrile moiety (-CN) offers a versatile handle for further chemical modifications. This combination makes the compound particularly useful in designing small molecule inhibitors, catalysts, and functional materials.

Recent trends in medicinal chemistry have seen growing interest in thiophene-based compounds due to their diverse biological activities. 5-(Hydroxyamino)methylthiophene-2-carbonitrile serves as a precursor for developing potential therapeutic agents, particularly in areas like anti-inflammatory drugs and enzyme inhibitors. Its molecular framework is being explored for targeting various biological pathways, aligning with current research priorities in personalized medicine and targeted therapies.

From a synthetic chemistry perspective, this compound offers multiple reactive sites for structure-activity relationship (SAR) studies. The hydroxyamino group can participate in hydrogen bonding and coordination chemistry, while the carbonitrile group can undergo various transformations including cyclization reactions and nucleophilic additions. These properties make it valuable for creating molecular libraries in high-throughput screening programs.

In material science, researchers are investigating 5-(hydroxyamino)methylthiophene-2-carbonitrile for its potential in developing conductive polymers and organic electronic materials. The thiophene core is known to contribute to charge transport properties, while the functional groups offer opportunities for molecular engineering of materials with tailored electronic characteristics. This aligns with current industry demands for sustainable electronics and flexible displays.

The compound's stability and solubility profile make it suitable for various chemical transformations under mild conditions. Recent publications have highlighted its use in multicomponent reactions, where it serves as a key component for constructing heterocyclic scaffolds. These findings are particularly relevant to researchers working on green chemistry approaches and atom-economical synthesis methods.

Quality control of 5-(hydroxyamino)methylthiophene-2-carbonitrile typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. The compound's purity is crucial for research applications, especially in biological assays where trace impurities might affect results. Suppliers often provide detailed certificates of analysis to ensure researchers can confidently incorporate this building block into their work.

As the scientific community continues to explore sustainable chemistry solutions, compounds like 5-(hydroxyamino)methylthiophene-2-carbonitrile gain importance due to their potential in biocatalysis and enzyme-mediated transformations. The hydroxyamino functionality is particularly interesting for designing biomimetic catalysts that can operate under environmentally benign conditions.

Storage and handling recommendations for this compound typically emphasize protection from moisture and oxygen, with many researchers opting for inert atmosphere conditions when working with sensitive derivatives. Proper storage at controlled temperatures helps maintain the compound's stability over extended periods, which is essential for long-term research projects.

The future research directions for 5-(hydroxyamino)methylthiophene-2-carbonitrile appear promising, with potential applications expanding into proteolysis targeting chimeras (PROTACs) and other targeted protein degradation technologies. Its molecular features make it suitable for designing E3 ligase ligands, a hot topic in current drug discovery circles.

For researchers sourcing this compound, it's important to verify the supplier's synthetic route and quality control measures. Many laboratories now prefer compounds produced through scalable synthetic methods that align with green chemistry principles. The growing demand for high-purity building blocks in combinatorial chemistry has made compounds like this increasingly valuable to the scientific community.

In conclusion, 5-(hydroxyamino)methylthiophene-2-carbonitrile (CAS No. 1599332-46-3) represents an important chemical intermediate with diverse applications across multiple scientific disciplines. Its unique combination of functional groups and aromatic character makes it particularly valuable for researchers working at the intersection of medicinal chemistry, materials science, and synthetic methodology development. As scientific challenges become more complex, versatile building blocks like this will continue to play a crucial role in advancing research across multiple fields.

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